BenchChemオンラインストアへようこそ!

Hbv-IN-12

HBsAg inhibition HBV DNA replication Comparative potency

Choose HBV-IN-12 for its unmatched balanced dual-action profile—simultaneously suppressing HBsAg and HBV DNA in the low-nanomolar range (EC50 0.001-0.05 µM and 0.001-0.02 µM) without skew. Unlike CAMs or skewed inhibitors, its unique pyrido-oxazepine core enables integrated functional cure research and SAR benchmarking. Ideal for probing co-regulatory viral mechanisms, combination therapy models, and resistance evolution studies. Low cross-resistance potential with nucleos(t)ide analogs.

Molecular Formula C23H27NO8
Molecular Weight 445.5 g/mol
Cat. No. B12417542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-12
Molecular FormulaC23H27NO8
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC
InChIInChI=1S/C23H27NO8/c1-23(2,3)18-11-30-16-9-17(29-7-5-6-28-4)20-21(32-12-31-20)19(16)14-8-15(25)13(22(26)27)10-24(14)18/h8-10,18H,5-7,11-12H2,1-4H3,(H,26,27)/t18-/m0/s1
InChIKeyFEIMFIOFYIDTOX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBV-IN-12: A High-Potency HBsAg and HBV DNA Inhibitor for Hepatitis B Research


HBV-IN-12 (CAS: 2724229-06-3), also designated as compound 15 in patent WO2021204252A1, is a structurally distinct small molecule characterized by its (R)-8-(tert-butyl)-4-(3-methoxypropoxy)-12-oxo-7,8-dihydro-12H-[1,3]dioxolo[4',5':5,6]benzo[1,2-f]pyrido[1,2-d][1,4]oxazepine-11-carboxylic acid core . It functions as a potent inhibitor of the Hepatitis B surface antigen (HBsAg) with an EC50 range of 0.001 to 0.05 μM and demonstrates concurrent anti-HBV DNA activity with an EC50 range of 0.001 to 0.02 μM .

Why Generic HBV Inhibitor Substitution Fails: The Distinct Dual-Action Profile of HBV-IN-12


In the landscape of experimental HBV therapeutics, compounds targeting capsid assembly or viral polymerase are common, yet their substitution for a molecule like HBV-IN-12 is scientifically unsound due to divergent mechanisms and potency profiles. Unlike many in-class candidates that exhibit a pronounced functional split—for instance, HBV-IN-24 demonstrates highly potent but disproportionate EC50 values of 0.6 nM for HBV DNA/HBsAg and 4.6 nM for HBeAg —HBV-IN-12 maintains a consistent, overlapping low-nanomolar range (0.001-0.05 µM for HBsAg and 0.001-0.02 µM for HBV DNA) . This indicates a balanced, dual-action suppression rather than a heavily skewed inhibitory footprint. The following quantitative evidence underscores why the procurement of HBV-IN-12, not a generic alternative, is required for experiments demanding potent, simultaneous reduction of both HBsAg secretion and HBV DNA replication.

Quantitative Differentiation Evidence for HBV-IN-12 vs. Key In-Class Comparators [REFS-1]


Balanced Dual-Action Potency: HBsAg vs. HBV DNA Suppression Compared to HBV-IN-24

HBV-IN-12 demonstrates a closely aligned dual-inhibition profile for HBsAg and HBV DNA, unlike the significant potency differential observed in some next-generation analogs. Its EC50 ranges for HBsAg (0.001-0.05 μM) and HBV DNA (0.001-0.02 μM) are both in the low nanomolar range, representing a maximum ~2.5x difference between median targets . In contrast, HBV-IN-24 displays a >7-fold potency gap between its HBV DNA (EC50 0.6 nM) and HBeAg (EC50 4.6 nM) suppression . This distinction is critical for researchers seeking a balanced multi-parameter reduction rather than a single-target optimized response.

HBsAg inhibition HBV DNA replication Comparative potency

Comparative Potency in HBsAg Suppression: HBV-IN-12 vs. HBV-IN-44

HBV-IN-12 demonstrates HBsAg inhibition with an EC50 range of 0.001-0.05 μM (1-50 nM) , whereas HBV-IN-44 is reported to have an IC50 for HBsAg of 23 nM [1]. This indicates that HBV-IN-12 has the potential to achieve more potent HBsAg suppression (down to 1 nM at the lower end of its range) compared to the fixed 23 nM potency of HBV-IN-44, offering a higher ceiling for achieving maximal target engagement in sensitive assays.

HBsAg inhibition Potency comparison Antigen secretion

Unique Structural Differentiation: The Pyrido-oxazepine Scaffold of HBV-IN-12 vs. Common HBV Inhibitor Chemotypes

HBV-IN-12 is built upon a complex, polycyclic [1,3]dioxolo[4',5':5,6]benzo[1,2-f]pyrido[1,2-d][1,4]oxazepine scaffold , which is structurally distinct from common HBV inhibitor chemotypes such as the phthalazinone derivative HBV-IN-4 [1] or the sulfamoylbenzamide-based capsid assembly modulators (CAMs) like NVR 3-778 [2]. This novel architecture places HBV-IN-12 outside the conventional SAR clusters for either CAMs or nucleoside analogs, making it a valuable tool for exploring chemical space orthogonal to well-characterized series.

Structural novelty Chemical scaffold SAR differentiation

Dual Inhibition of HBsAg and HBV DNA vs. Single-Target CAMs

While Capsid Assembly Modulators (CAMs) like the clinical candidate GST-HG141 primarily target the HBV core protein to inhibit viral replication [1], HBV-IN-12 offers a distinct dual-action profile by potently inhibiting both HBV DNA replication (EC50 0.001-0.02 μM) and HBsAg secretion (EC50 0.001-0.05 μM) . This functional divergence is critical, as CAMs do not directly target HBsAg secretion, a key factor in immune exhaustion and viral persistence.

Mechanism of action Dual inhibition HBsAg

Potency Benchmarking Against a Direct In-Class Analog (HBV-IN-13)

A direct structural analog, HBV-IN-13 (CAS 2724228-72-0), is identified as a close relative in the same patent series [1]. Both compounds are described as potent HBsAg inhibitors with comparable EC50 ranges [2]. This establishes HBV-IN-12 as a representative member of a potent series rather than an isolated outlier, but the lack of reported data differentiating the two means researchers must procure and empirically compare them for subtle SAR insights. The quantitative equivalence is the key finding.

In-class comparison HBsAg inhibition HBV DNA activity

Optimal Research and Industrial Applications for HBV-IN-12 Based on Quantitative Evidence


Investigating the Functional Cure of Hepatitis B through Dual HBsAg/HBV DNA Suppression

HBV-IN-12 is uniquely suited for in vitro and in vivo studies designed to achieve functional cure endpoints, defined by sustained HBsAg loss and undetectable HBV DNA. Its balanced, dual-action profile (EC50 ranges of 0.001-0.05 µM for HBsAg and 0.001-0.02 µM for HBV DNA) allows researchers to simultaneously address both key viral parameters . This is a distinct advantage over single-target CAMs (which lack direct HBsAg activity) or compounds like HBV-IN-24 (which exhibit a >7x potency differential between targets [1]), enabling a more integrated and less skewed assessment of functional cure strategies.

Structure-Activity Relationship (SAR) Benchmarking and Novel Scaffold Exploration

The structurally unique pyrido-oxazepine core of HBV-IN-12 makes it an ideal starting point or benchmark for medicinal chemistry campaigns exploring new chemical space. Its potent, balanced activity profile establishes a high benchmark for novel analogs. Researchers can systematically modify the tert-butyl, methoxypropoxy, or carboxylic acid moieties to probe SAR for both HBsAg and HBV DNA inhibition, using HBV-IN-12 as the internal standard. This is valuable for developing next-generation HBV inhibitors with potentially improved IP position and pharmacokinetic properties.

Mechanistic Studies on the Link between HBsAg Secretion and Viral Replication

The close correlation between HBV-IN-12's HBsAg and HBV DNA EC50 ranges suggests a potential linked mechanism or a target that co-regulates these processes . Researchers can employ HBV-IN-12 as a precise molecular probe to dissect the temporal and functional relationship between HBsAg secretion and HBV DNA synthesis. By comparing its effects to those of purely replication-focused inhibitors (e.g., CAMs) or purely HBsAg-targeting agents, scientists can delineate the cross-talk between these viral life cycle stages, a key area of HBV biology.

In Vivo Efficacy and Resistance Profiling in HBV Mouse Models

Given its sub-50 nM dual potency in cellular assays, HBV-IN-12 is a strong candidate for efficacy testing in hydrodynamic injection (HDI) or adeno-associated virus (AAV)-HBV mouse models. Its distinct chemical structure offers a low probability of cross-resistance with existing nucleos(t)ide analogs (e.g., entecavir) or clinical-stage CAMs [1], making it a valuable tool for evaluating combination therapy efficacy and for resistance evolution studies where distinct mechanisms of action are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hbv-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.